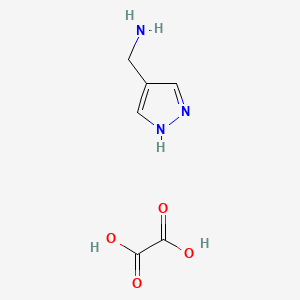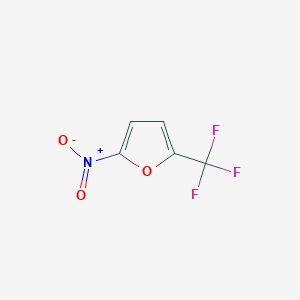
Propanamide, N-(3,4-dichlorophenyl)-N-methyl-
Vue d'ensemble
Description
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is a chemical compound known for its use as a post-emergence herbicide. It is moderately soluble in water and has low volatility. This compound is primarily used in agricultural settings to control broad-leaved and annual grass weeds in crops such as rice .
Applications De Recherche Scientifique
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and degradation.
Biology: Research on its effects on plant physiology and its role in inhibiting photosynthesis in weeds.
Medicine: Investigations into its potential toxicological effects and safety profiles.
Industry: Utilized in the development of new herbicidal formulations and agricultural chemicals
Mécanisme D'action
Target of Action
The primary target of Propanamide, N-(3,4-dichlorophenyl)-N-methyl-, also known as N-(3,4-dichlorophenyl)-N-methylpropionamide, is the photosystem II (PSII) . PSII is a key component of the photosynthetic electron transfer chain in plants, playing a crucial role in the conversion of light energy into chemical energy .
Mode of Action
The compound acts by inhibiting the Hill reaction in the photosynthetic electron transfer process . The Hill reaction is the light-driven transfer of electrons from water to Hill reagents, non-physiological electron acceptors. By inhibiting this reaction, the compound disrupts the normal flow of electrons within the photosystem, thereby impeding the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The inhibition of the Hill reaction affects the entire photosynthetic electron transport chain. This disruption leads to a decrease in the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis . As a result, the plant’s overall photosynthetic efficiency is reduced .
Pharmacokinetics
It is known that the compound is moderately soluble in water , which suggests that it can be readily absorbed and distributed within the plant’s tissues. The compound’s metabolism and excretion are likely influenced by various plant enzymes and transport systems, but specific details are currently unavailable.
Result of Action
The primary result of the compound’s action is a reduction in the plant’s photosynthetic efficiency . This can lead to stunted growth, yellowing of leaves (chlorosis), and in severe cases, plant death. The exact molecular and cellular effects can vary depending on the plant species and the compound’s concentration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Propanamide, N-(3,4-dichlorophenyl)-N-methyl-. For instance, the compound’s efficacy can be affected by the plant’s growth stage, the presence of other chemicals, and environmental conditions such as light intensity, temperature, and soil type . Additionally, the compound’s stability may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- has been shown to influence cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms by which it exerts these effects are still being investigated .
Molecular Mechanism
The molecular mechanism of action of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is complex. It is known to bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- can change over time. This includes its stability, degradation, and long-term effects on cellular function . These aspects are important for understanding how the compound behaves in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its activity and function .
Méthodes De Préparation
The industrial synthesis of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- involves several steps:
Nitration: 1,2-dichlorobenzene is nitrated to produce 1,2-dichloro-4-nitrobenzene.
Hydrogenation: The nitro group of 1,2-dichloro-4-nitrobenzene is hydrogenated using Raney nickel to yield 3,4-dichloroaniline.
Analyse Des Réactions Chimiques
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is similar to other anilide herbicides such as:
Propanil: Another widely used herbicide with a similar mode of action.
3,4-Dichloroaniline: A precursor in the synthesis of various herbicides.
Acetanilide herbicides: A broader class of herbicides with similar chemical structures and functions
What sets Propanamide, N-(3,4-dichlorophenyl)-N-methyl- apart is its specific efficacy in controlling a wide range of weeds in rice fields, making it a valuable tool in agricultural weed management.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-3-10(14)13(2)7-4-5-8(11)9(12)6-7/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWCQRBNMGEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776855 | |
| Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15533-81-0 | |
| Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


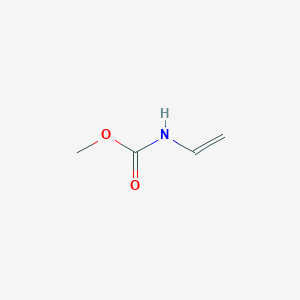
![8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B3047997.png)

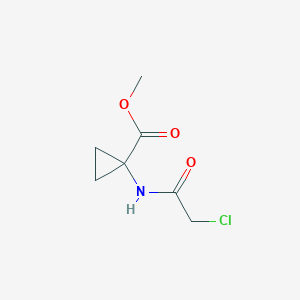

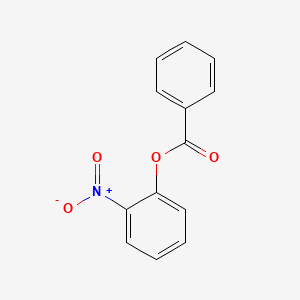

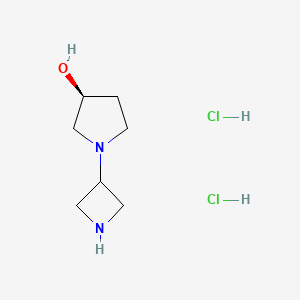
![(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B3048007.png)

![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)
